molecular formula C14H11ClN2O B8522546 2-(4-Chloro-2-methoxy-phenyl)-1H-benzoimidazole

2-(4-Chloro-2-methoxy-phenyl)-1H-benzoimidazole

Cat. No. B8522546
M. Wt: 258.70 g/mol
InChI Key: LWNYTMFTHNAURG-UHFFFAOYSA-N
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Patent
US08309581B2

Procedure details

The title compound was prepared in analogy to Example 19, intermediate c, from benzene-1,2-diamine (CAS Reg. No. 95-54-5) and 4-chloro-2-methoxy-benzoic acid (CAS Reg. No. 57479-70-6). Colorless powder (59%). MS (Turbo Spray): m/z=259.4 (M+H).
[Compound]
Name
intermediate c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[C:2]([NH2:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[Cl:9][C:10]1[CH:18]=[CH:17][C:13]([C:14](O)=O)=[C:12]([O:19][CH3:20])[CH:11]=1>>[Cl:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]2[NH:8][C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=3[N:7]=2)=[C:12]([O:19][CH3:20])[CH:11]=1

Inputs

Step One
Name
intermediate c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)OC
Step Three
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C1=NC2=C(N1)C=CC=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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